molecular formula C10H12FN3 B13136580 3-(6-Fluoro-1H-indazol-3-yl)propan-1-amine

3-(6-Fluoro-1H-indazol-3-yl)propan-1-amine

Cat. No.: B13136580
M. Wt: 193.22 g/mol
InChI Key: ZUXUDULRKYVAOD-UHFFFAOYSA-N
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Description

3-(6-Fluoro-1H-indazol-3-yl)propan-1-amine is a chemical compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a fluorine atom in the indazole ring enhances the compound’s chemical stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Fluoro-1H-indazol-3-yl)propan-1-amine typically involves the following steps:

    Formation of the Indazole Ring: The indazole ring can be synthesized through cyclization reactions involving hydrazines and ortho-substituted nitrobenzenes.

    Amination: The propan-1-amine side chain can be introduced through nucleophilic substitution reactions using appropriate alkyl halides.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

3-(6-Fluoro-1H-indazol-3-yl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amines or other derivatives.

Scientific Research Applications

3-(6-Fluoro-1H-indazol-3-yl)propan-1-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(6-Fluoro-1H-indazol-3-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting the activity of enzymes involved in disease pathways.

    Modulating Receptors: Interacting with receptors to alter cellular signaling.

    Affecting Gene Expression: Influencing the expression of genes related to disease progression.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1H-Indazol-1-yl)propan-1-amine
  • 1-Ethyl-1H-indazol-3-amine
  • N-Methyl-3-(1H-pyrazol-1-yl)propan-1-amine

Uniqueness

3-(6-Fluoro-1H-indazol-3-yl)propan-1-amine is unique due to the presence of the fluorine atom, which enhances its chemical stability and biological activity compared to other similar compounds. This fluorine substitution can lead to improved pharmacokinetic properties and increased potency in biological assays.

Properties

Molecular Formula

C10H12FN3

Molecular Weight

193.22 g/mol

IUPAC Name

3-(6-fluoro-2H-indazol-3-yl)propan-1-amine

InChI

InChI=1S/C10H12FN3/c11-7-3-4-8-9(2-1-5-12)13-14-10(8)6-7/h3-4,6H,1-2,5,12H2,(H,13,14)

InChI Key

ZUXUDULRKYVAOD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(NN=C2C=C1F)CCCN

Origin of Product

United States

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